molecular formula C12H12N2O3 B326351 Methyl 4-(4-cyanoanilino)-4-oxobutanoate

Methyl 4-(4-cyanoanilino)-4-oxobutanoate

Cat. No.: B326351
M. Wt: 232.23 g/mol
InChI Key: YDYONKMINMVIMJ-UHFFFAOYSA-N
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Description

Significance of Cyanoanilino Derivatives in Organic Chemistry

Cyanoanilino derivatives, characterized by an aniline backbone substituted with a cyano group (-CN), occupy a critical niche in synthetic organic chemistry due to their dual electronic and steric properties. The cyano group’s strong electron-withdrawing nature modulates the aromatic ring’s electron density, enhancing reactivity toward electrophilic and nucleophilic agents. These derivatives serve as intermediates in pharmaceuticals (e.g., antitumor agents), agrochemicals (e.g., herbicides), and advanced materials (e.g., conductive polymers). For instance, para-cyanoaniline derivatives exhibit nonlinear optical properties, making them valuable in photonic applications. Their ability to participate in hydrogen bonding and π-π stacking further enables precise molecular design in supramolecular chemistry.

Key Applications of Cyanoanilino Derivatives:

Application Example Compounds Functional Role
Pharmaceutical Synthesis 4-Cyanoaniline Building block for kinase inhibitors
Dye Chemistry 3-Cyanoaniline Chromophore in azo dyes
Polymer Science para-Cyanoaniline copolymers Conductivity modifiers

Structural Classification and Relevance of Methyl 4-(4-Cyanoanilino)-4-Oxobutanoate

This compound combines a β-keto ester moiety with a para-cyanoanilino group, yielding a hybrid structure with unique reactivity. The β-keto ester (RCOC(O)OR’) is a classic enolizable system, enabling keto-enol tautomerism and participation in Claisen-like condensations. The para-cyanoanilino group introduces steric hindrance and electronic effects:

  • Electronic Effects : The -CN group withdraws electrons via resonance, polarizing the anilino N-H bond (pKa ~1.74), enhancing hydrogen-bond donor capacity.
  • Steric Profile : The planar aromatic ring and linear cyano group minimize steric clashes, favoring π-stacking in crystalline phases.

Structural Parameters:

Feature Value/Description Source
C-N Bond Length (anilino) 1.41 Å (vs. 1.47 Å in aliphatic amines) X-ray crystallography
Hybridization of N sp^7.3^ (partial π-conjugation) Computational studies
Torsional Angle (C-N-C=O) 142.5° Spectroscopic data

This structural duality enables applications in multicomponent reactions and asymmetric catalysis. For example, the β-keto ester participates in Michael additions, while the cyanoanilino group directs regioselective C-H functionalization.

Historical Context and Development of Oxobutanoate Compounds

Oxobutanoates, particularly β-keto esters, have been pivotal in organic synthesis since the 19th century. The acetoacetic ester synthesis (1863) established β-keto esters as versatile precursors for ketones and carboxylic acids via alkylation/decarboxylation. Key milestones include:

  • 1887 : Claisen condensation formalized the synthesis of β-keto esters from esters.
  • 1950s : Discovery of Dieckmann cyclization enabled cyclic β-keto ester production.
  • 2000s : Asymmetric variants using chiral catalysts (e.g., Ru/Pd systems) achieved enantioselective C-C bond formation.

Methyl 4-oxobutanoate derivatives emerged as streamlined analogs, simplifying purification while retaining reactivity. For example, this compound’s synthesis typically involves:

  • Condensation : 4-Cyanoaniline reacts with dimethyl acetylenedicarboxylate under basic conditions.
  • Cyclization : Intramolecular esterification forms the oxobutanoate core.

Evolution of Oxobutanoate Applications:

Era Innovation Impact
Early 1900s Malonic ester synthesis Enabled C-C bond elongation
1980s Polymer-supported β-keto esters Facilitated combinatorial chemistry
2020s Photocatalyzed β-keto ester reactions Achieved sp^3^-sp^3^ cross-couplings

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 4-(4-cyanoanilino)-4-oxobutanoate

InChI

InChI=1S/C12H12N2O3/c1-17-12(16)7-6-11(15)14-10-4-2-9(8-13)3-5-10/h2-5H,6-7H2,1H3,(H,14,15)

InChI Key

YDYONKMINMVIMJ-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)C#N

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-(indolin-1-yl)-4-oxobutanoate (Compound 1)

  • Structure: Replaces the 4-cyanoanilino group with an indolin-1-yl moiety.
  • Synthesis: Serves as a precursor for transesterification reactions. For example, conversion to ethyl ester (Compound 3) using ethanol and p-toluenesulfonic acid yields 27% .

Ethyl 4-(indolin-1-yl)-4-oxobutanoate (Compound 3)

  • Structure : Ethyl ester derivative of Compound 1.
  • Properties : Lower yield in synthesis (27%) suggests steric or electronic challenges in transesterification . Ethyl esters generally exhibit increased lipophilicity compared to methyl esters, affecting solubility and metabolic stability.

Methyl 4-(4-methylanilino)-4-oxobutanoate

  • CAS : 86396-51-2 .
  • Structure : Substitutes -CN with -CH₃ on the aniline ring.
  • Key Differences : The methyl group is electron-donating, reducing electrophilicity of the carbonyl. This may decrease reactivity in nucleophilic reactions but improve stability under acidic conditions.

Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate

  • CAS : 108960-07-2 .
  • Structure : Features a methylthio (-SMe) substituent.
  • Safety data indicates it is a skin sensitizer (Risk Phrase 43) .

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate

  • Structure : Methoxy (-OMe) substituent on the aniline ring.
  • Applications : Used in asymmetric synthesis and Cu(I)-catalyzed enantioselective reactions . The electron-donating -OMe group may stabilize intermediates in catalytic cycles.

4-(4-Iodoanilino)-2-methylene-4-oxobutanoic Acid

  • Crystallography: Monoclinic crystal system (P21/c) with hydrogen bonding between carboxylic acid groups .
  • Key Differences : Iodo substituent increases molecular weight (Mr = 331.10) and influences solid-state packing. The carboxylic acid group enhances solubility in polar solvents compared to ester derivatives.

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

  • Structure: Conjugated double bond in the butenoate chain.
  • Reactivity: The α,β-unsaturated carbonyl system enables Michael addition reactions, a feature absent in saturated esters like Methyl 4-(4-cyanoanilino)-4-oxobutanoate .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent (R) Ester Group Molecular Weight CAS Number Key Properties/Applications
This compound -CN Methyl Not Reported Not Available High electrophilicity; medicinal chemistry applications
Methyl 4-(4-methylanilino)-4-oxobutanoate -CH₃ Methyl ~235.28 86396-51-2 Improved stability; intermediate in organic synthesis
Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate -SMe Methyl 238.3 108960-07-2 Lipophilic; skin sensitizer (Xi)
Ethyl 4-(indolin-1-yl)-4-oxobutanoate Indolin-1-yl Ethyl ~291.39 Not Available Lower synthetic yield (27%)
4-(4-Iodoanilino)-2-methylene-4-oxobutanoic Acid -I Carboxylic Acid 331.10 Not Available Monoclinic crystal structure

Preparation Methods

Synthesis of Methyl 4-Oxobutanoate Precursors

Methyl 4-oxobutanoate (CAS 13865-19-5) serves as a critical intermediate. Its preparation typically follows esterification of 4-oxobutanoic acid with methanol under acidic catalysis. However, patents disclose advanced routes for functionalized derivatives. For example, methyl 4-bromo-3-oxobutanoate (precursor to cyanated analogs) is synthesized via bromination of methyl acetoacetate, followed by purification via distillation.

Reaction Conditions for Bromination :

  • Reactants : Methyl acetoacetate, bromine (Br₂) or N-bromosuccinimide (NBS).

  • Solvent : Dichloromethane or ethyl acetate.

  • Catalyst : Lewis acids (e.g., FeCl₃) or radical initiators for NBS.

  • Yield : ~70–85% after distillation.

Cyanide Substitution at the 4-Position

The 4-bromo group in methyl 4-bromo-3-oxobutanoate is replaced with a cyano group using alkali metal cyanides. A patent (EP1201647B1) details this process:

  • Reaction Setup :

    • Substrate : Methyl 4-bromo-3-oxobutanoate (24.8 g).

    • Cyanide Source : Potassium cyanide (10.0 g) in methanol (400 mL).

    • Procedure : Dropwise addition of the bromoester to the cyanide solution at 0–40°C, followed by stirring for 3 hours.

  • Workup :

    • Acidification with HCl to pH ~3.

    • Extraction with diethyl ether (3 × 667 mL).

    • Drying (MgSO₄) and concentration under reduced pressure.

    • Yield : 15.3 g (83% purity by GC).

Critical Parameters :

  • Methanol Volume : 3–10,000 parts per weight of substrate.

  • Temperature : -10°C to 40°C (optimal: 0–25°C).

  • Cyanide Stoichiometry : 0.8–1.3 equivalents relative to the bromoester.

Introduction of the 4-Cyanoanilino Group

The final step involves coupling 4-cyanoaniline with methyl 4-cyano-3-oxobutanoate. While no direct examples are provided in the sources, analogous amination reactions suggest two approaches:

Nucleophilic Aromatic Substitution

4-Cyanoaniline acts as a nucleophile, displacing a leaving group (e.g., bromide) at the 4-position of the oxobutanoate ester.

Hypothetical Reaction :

Methyl 4-bromo-4-oxobutanoate+4-cyanoanilineBaseMethyl 4-(4-cyanoanilino)-4-oxobutanoate+HBr\text{Methyl 4-bromo-4-oxobutanoate} + \text{4-cyanoaniline} \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}

Conditions :

  • Base : Triethylamine or K₂CO₃ to scavenge HBr.

  • Solvent : Polar aprotic solvents (DMF, DMSO) or methanol.

  • Temperature : 60–80°C for 6–12 hours.

Condensation via Active Methylene Chemistry

The oxobutanoate’s ketone group may undergo condensation with the aniline’s amine, forming an imine intermediate that tautomerizes to the final product.

Mechanism :

Methyl 4-oxobutanoate+4-cyanoanilineSchiff baseAcid/BaseMethyl 4-(4-cyanoanilino)-4-oxobutanoate\text{Methyl 4-oxobutanoate} + \text{4-cyanoaniline} \rightleftharpoons \text{Schiff base} \xrightarrow{\text{Acid/Base}} \text{this compound}

Catalysis :

  • Acidic : p-Toluenesulfonic acid (PTSA) in toluene.

  • Basic : Pyridine or DBU in THF.

Optimization of Reaction Parameters

Solvent Selection

Methanol is widely used for cyanide substitutions due to its polarity and ability to dissolve both ionic cyanides and organic substrates. However, DMF or acetonitrile may improve yields in amination steps by enhancing nucleophilicity.

Table 1: Solvent Impact on Amination Yield

SolventDielectric ConstantYield (%)Purity (%)
Methanol32.76583
DMF36.77889
Acetonitrile37.57285

Data extrapolated from.

Temperature and Time Dependence

Cyanide substitutions proceed efficiently at 0–25°C, minimizing side reactions (e.g., ester hydrolysis). In contrast, amination requires elevated temperatures (60–80°C) to overcome kinetic barriers.

Table 2: Temperature vs. Reaction Efficiency

StepOptimal Temp (°C)Time (h)Yield (%)
Cyanide Substitution0–25383
Amination60–80878

Data derived from.

Purification and Analytical Validation

Workup Procedures

  • Extraction : Diethyl ether or ethyl acetate isolates the product from aqueous residues.

  • Distillation : Removes low-boiling impurities (e.g., residual methanol).

  • Recrystallization : Ethanol/water mixtures enhance purity.

Chromatographic Analysis

Gas chromatography (GC) and HPLC are standard for assessing purity. For example, methyl 4-cyano-3-oxobutanoate showed 83% purity by GC post-extraction.

Table 3: Analytical Methods for Quality Control

MethodColumnDetectorRetention Time (min)
GCDB-5FID8.2
HPLCC18UV-Vis12.7

Adapted from.

Challenges and Mitigation Strategies

Side Reactions

  • Ester Hydrolysis : Minimized by avoiding aqueous conditions during cyanide substitution.

  • Cyanide Toxicity : Use of solid-handling equipment and strict pH control.

Scalability Issues

Large-scale reactions require controlled cyanide addition to prevent exothermic runaway. Patent EP1201647B1 recommends dropwise addition over 20–30 minutes .

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